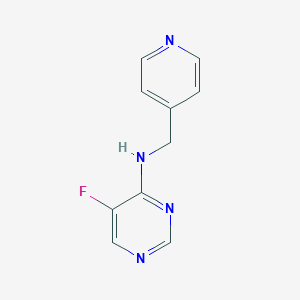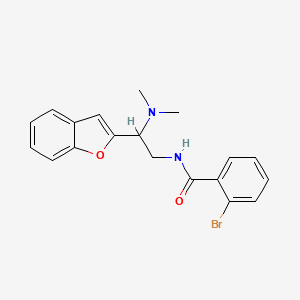![molecular formula C18H19N3O5 B2672844 (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034208-03-0](/img/structure/B2672844.png)
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone” is a chemical compound. It has been mentioned in the context of Pd-Catalyzed Asymmetric Intramolecular Aryl C−O Bond Formation . It’s also related to α2-Adrenoceptor subtype C (alpha-2C) antagonists .
Synthesis Analysis
The synthesis of similar compounds has been discussed in several studies. One approach involves starting from methyl acrylate and then removing the methyl group with LiOH after cyclization . Another study mentions the use of a chiral spirodiphosphine monoxide ligand with 1,1 ′-spirobiindane backbone (SDP(O)), a desymmetrization strategy of Pd-catalyzed intramolecular asymmetric aryl C O coupling .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in various studies. For instance, the dihedral angles, θ defined by Cprochiral− O, in C-S and C-R are 166.5 and 88.5, ° ° indicating anti and gauche conformations, respectively .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the opening and the re-closing of the 1,4-naphthodioxane ring must occur .Aplicaciones Científicas De Investigación
- Results : Among the synthesized derivatives, (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxamide emerged as the most potent inhibitor of PARP1 . PARP1 inhibitors are relevant in cancer therapy due to their potential to sensitize cancer cells to DNA-damaging agents.
- Results : Novel derivatives containing the 2,3-dihydrobenzo[b][1,4]dioxin scaffold were studied for their inhibitory activity against B-Raf kinase . B-Raf inhibitors are relevant in cancer treatment, especially in melanoma.
- Results : The 2,3-dihydrobenzo[b][1,4]dioxin-2-ylmethyl)piperazin-1-yl derivatives were proposed as α2-Adrenoceptor subtype C (alpha-2C) antagonists for managing sleep-related breathing disorders .
- Results : This reaction led to the formation of important (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanols . Such transformations are relevant for creating complex molecules with high stereocontrol.
- Results : Starting from 2,3-dihydroxybenzoic acid, the synthesis yielded 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride . This compound may find use in various chemical processes.
Poly (ADP-ribose) Polymerase 1 (PARP1) Inhibition
B-Raf Kinase Inhibition
Treatment of Sleep-Related Breathing Disorders
Asymmetric Intramolecular O-Arylation
Synthesis of 2,3-Dihydrobenzo[b][1,4]dioxin-5-Amine
Mecanismo De Acción
Direcciones Futuras
The future directions for similar compounds have been suggested. For instance, one approach suggests that it’s probably easier to start from methyl acrylate and then remove the methyl group with LiOH after cyclization . Another study mentions the use of a chiral spirodiphosphine monoxide ligand with 1,1 ′-spirobiindane backbone (SDP(O)), a desymmetrization strategy of Pd-catalyzed intramolecular asymmetric aryl C O coupling .
Propiedades
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5/c1-23-16-17(20-8-7-19-16)25-12-6-9-21(10-12)18(22)15-11-24-13-4-2-3-5-14(13)26-15/h2-5,7-8,12,15H,6,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYKTBLVRIOVCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCN(C2)C(=O)C3COC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-Chlorophenyl)-5-[1-(4-isopropylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2672763.png)

![N-(4-tert-butylphenyl)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2672765.png)



![N-(3,4-dimethoxyphenethyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2672770.png)

![2,6-dimethoxy-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2672776.png)
![3-hexadecyl-8-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2672777.png)
![3-(2-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2672778.png)
![Benzyl (2-oxo-2-(((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)ethyl)carbamate](/img/structure/B2672779.png)
